2-{[2-Phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyrimidine
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Overview
Description
2-{[2-Phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a methoxy group linked to an oxazolidine ring The oxazolidine ring is further substituted with a phenyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-Phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyrimidine typically involves multiple steps. One common approach is to start with the preparation of the oxazolidine ring, which can be achieved through the reaction of an amino alcohol with an aldehyde or ketone. The resulting oxazolidine is then subjected to further functionalization to introduce the phenyl and isopropyl groups.
The pyrimidine ring can be synthesized separately through a series of condensation reactions involving appropriate precursors such as urea or guanidine with β-dicarbonyl compounds. The final step involves the coupling of the methoxy-substituted oxazolidine with the pyrimidine ring under suitable conditions, often using a base or a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[2-Phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-{[2-Phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: The compound’s structural features make it a candidate for investigating biological interactions, such as enzyme inhibition or receptor binding.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-{[2-Phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyrimidine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction, or interference with nucleic acid processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-Phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}benzene
- 2-{[2-Phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyridine
- 2-{[2-Phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}thiazole
Uniqueness
The uniqueness of 2-{[2-Phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyrimidine lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and development.
Properties
CAS No. |
54126-91-9 |
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Molecular Formula |
C17H21N3O2 |
Molecular Weight |
299.37 g/mol |
IUPAC Name |
2-phenyl-3-propan-2-yl-5-(pyrimidin-2-yloxymethyl)-1,3-oxazolidine |
InChI |
InChI=1S/C17H21N3O2/c1-13(2)20-11-15(12-21-17-18-9-6-10-19-17)22-16(20)14-7-4-3-5-8-14/h3-10,13,15-16H,11-12H2,1-2H3 |
InChI Key |
OVQJNSCWYYBXLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(OC1C2=CC=CC=C2)COC3=NC=CC=N3 |
Origin of Product |
United States |
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